H2N-PEG6-Hydrazide

PROTAC Targeted Protein Degradation Ternary Complex Stability

H2N-PEG6-Hydrazide is a heterobifunctional, polyethylene glycol (PEG)-based linker. Its core structure comprises a six-unit oligo(ethylene glycol) chain (PEG6) , flanked by a primary amine (-NH2) on one end and a hydrazide (-CONHNH2) group on the other.

Molecular Formula C15H33N3O7
Molecular Weight 367.44 g/mol
Cat. No. B15541468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2N-PEG6-Hydrazide
Molecular FormulaC15H33N3O7
Molecular Weight367.44 g/mol
Structural Identifiers
InChIInChI=1S/C15H33N3O7/c16-2-4-21-6-8-23-10-12-25-14-13-24-11-9-22-7-5-20-3-1-15(19)18-17/h1-14,16-17H2,(H,18,19)
InChIKeyMPSCBEOIHAXWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H2N-PEG6-Hydrazide: A Gold-Standard PROTAC Linker for Targeted Protein Degradation


H2N-PEG6-Hydrazide is a heterobifunctional, polyethylene glycol (PEG)-based linker . Its core structure comprises a six-unit oligo(ethylene glycol) chain (PEG6) , flanked by a primary amine (-NH2) on one end and a hydrazide (-CONHNH2) group on the other . With a molecular weight of 367.44 g/mol , this water-soluble compound is a key reagent in the construction of proteolysis-targeting chimeras (PROTACs) and other bioconjugates, where it acts as a flexible, biocompatible tether between two distinct ligands or payloads .

H2N-PEG6-Hydrazide: Why Generic PEG Linker Substitution Fails


Substituting H2N-PEG6-Hydrazide with other in-class PEG-hydrazide linkers like H2N-PEG4-Hydrazide or H2N-PEG8-Hydrazide is not functionally equivalent. In PROTAC design, the linker is not a passive connector but a conformational tuner whose precise length—governed by the number of PEG units—dictates the ability of the E3 ligase and target protein to achieve the necessary orientation for productive ternary complex formation and subsequent ubiquitination [1] . H2N-PEG6-Hydrazide, with its 6-unit PEG spacer, occupies a distinct position in this conformational space relative to its 4-unit and 8-unit counterparts, directly impacting the cooperativity and overall degradation efficiency of the final PROTAC molecule [1] .

H2N-PEG6-Hydrazide Quantitative Evidence Guide: Differentiating Performance vs. Analogs


PROTAC Ternary Complex Residence Time: PEG6 as the Conformational Goldilocks

The length of the PEG linker in a PROTAC directly influences the residence time of the ternary complex. H2N-PEG6-Hydrazide represents the 'PEG6' class, which provides a critical compromise between the constrained nature of PEG4 and the excessive flexibility of PEG8. Literature indicates that the progression from a PEG4 to a PEG8 linker can enhance residence time in the ternary complex by an order of magnitude [1] . The PEG6 linker of H2N-PEG6-Hydrazide therefore offers a predictable, intermediate kinetic profile essential for optimizing cooperativity and minimizing off-target collisions, a balance that is not achievable with shorter (PEG4) or longer (PEG8) homologues [1] .

PROTAC Targeted Protein Degradation Ternary Complex Stability

Enhanced pH-Controlled Cleavage of Hydrazone Bonds vs. Stable Oxime Analogs

The hydrazide group on H2N-PEG6-Hydrazide forms a hydrazone bond with aldehyde/ketone-containing molecules. This bond is more stable than a simple imine but is susceptible to pH-triggered hydrolysis. This contrasts with an oxime bond, which is formed by aminooxy-PEG linkers and is significantly more stable and resistant to hydrolysis. Data shows that hydrazone-based conjugates can exhibit pH-dependent cleavage, such as 50-80% PEG detachment within 1 hour at pH 5.5-6.5, while being relatively stable at physiological pH (t1/2 of 24h at pH 7.4) [1] . In comparison, oxime bonds are stable enough for direct use without reduction .

Bioconjugation Drug Delivery pH-Sensitive Linkers

Purity and Molecular Weight: Advantages in Conjugation Reproducibility

H2N-PEG6-Hydrazide is commercially available with a purity of >98%, as determined by HPLC [1] . This high purity, combined with its exact mass of 367.2300 Da , ensures consistent and predictable reaction stoichiometry, which is crucial for achieving high-yield and reproducible bioconjugations. In contrast, the minimum order quantity for custom synthesis of this exact compound can be 1 gram with a 2-4 month lead time, highlighting the value of off-the-shelf, high-purity material for rapid research iterations .

Bioconjugation PROTAC Synthesis Analytical Chemistry

PEG6 Hydrodynamic Radius for Reduced Steric Hindrance in Dense Bioconjugates

The PEG6 spacer in H2N-PEG6-Hydrazide provides a specific hydrodynamic radius that is empirically optimized to reduce steric hindrance during bioconjugation. A PEG4 spacer, with its approximate end-to-end distance of ~16-20 Å, can be too short, potentially leading to inefficient coupling due to steric clashes between the conjugated biomolecules [1] . The PEG6 spacer, being longer, provides superior spatial separation, while not being so long (like PEG8 or PEG12) that it increases the overall hydrodynamic volume and potentially reduces cellular permeability [2] .

Bioconjugation PROTAC ADC Linkers

Optimal Use Cases for H2N-PEG6-Hydrazide in Research and Development


PROTAC Ternary Complex Optimization and Hit-to-Lead SAR Studies

When synthesizing and screening a library of PROTAC candidates, H2N-PEG6-Hydrazide serves as an essential component for exploring linker length. By using this compound in parallel with its PEG4 and PEG8 homologues, medicinal chemists can systematically probe the conformational requirements for productive ternary complex formation. Its intermediate length makes it a critical tool for identifying the optimal balance between flexibility and stability, directly impacting the residence time and degradation efficiency (DC50) of the resulting PROTACs .

Development of pH-Responsive Drug Delivery Systems (DDS) and Antibody-Drug Conjugates (ADCs)

H2N-PEG6-Hydrazide is ideally suited for constructing linkers that are stable in circulation (pH 7.4) but cleave selectively in acidic environments, such as tumor tissues or endosomal/lysosomal compartments. Its hydrazide group forms a hydrazone bond with aldehyde-modified payloads or antibodies, a linkage known for its pH-sensitive cleavage kinetics (e.g., t1/2 ≈ 24h at pH 7.4 vs. rapid cleavage at pH 5.5-6.5) . This property is exploited in the design of next-generation ADCs and liposomal formulations to achieve site-specific drug release and overcome the 'PEG dilemma' .

Site-Specific Bioconjugation of Glycoproteins and Oxidized Antibodies

For the site-directed modification of glycoproteins, the hydrazide moiety of H2N-PEG6-Hydrazide enables chemoselective ligation to aldehyde groups generated by mild periodate oxidation of carbohydrate moieties . The PEG6 spacer provides a crucial spatial buffer that helps maintain the native conformation and function of the protein post-conjugation, an advantage over conjugation strategies lacking a flexible linker or using a shorter PEG spacer .

Surface Functionalization of Nanoparticles and Biosensors

H2N-PEG6-Hydrazide is used to create a functional, hydrophilic coating on the surface of nanoparticles, quantum dots, or magnetic beads. The terminal amine allows for covalent attachment to carboxylated surfaces, while the distal hydrazide group provides a reactive handle for the subsequent, oriented immobilization of aldehyde/ketone-containing ligands, antibodies, or enzymes . The PEG6 chain minimizes non-specific binding and improves the colloidal stability and biocompatibility of the functionalized particles in biological media .

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